5,6-Difluoropyridin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, including 5,6-Difluoropyridin-2-amine, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular formula of this compound is C5H4F2N2 . The average mass is 130.096 Da and the monoisotopic mass is 130.034256 Da .Scientific Research Applications
Synthetic Technology Improvement : 5,6-Difluoropyridin-2-amine, related to compounds like 3,5-dichloro-2,6-difluoropyridin-4-amine, shows potential in synthetic technology. An improved process involving anhydrous fluorination and room temperature ammoniation has been developed, enhancing yield and reducing the need for high-temperature, high-pressure apparatus. This technology simplifies operations and lowers costs, making it highly applicable in various fields (Li Sheng-song, 2010).
Chemical Interaction Studies : Studies on the interaction of related compounds, such as 5,6,7,8-tetrafluoroquinoline, with sodium or potassium amide in liquid ammonia, can shed light on the behavior of this compound. These interactions result in the formation of various aminated products, providing insights into potential applications in chemical synthesis and drug discovery (L. Gurskaya et al., 2012).
Nucleophilic Fluorination : Research on the reaction of pyridine with xenon difluoride, leading to various fluoropyridines, can inform the manipulation and applications of this compound. Understanding these reactions is crucial for the development of new compounds with specific properties (S. P. Anand & Robert Filler, 1976).
Cascade Reaction Studies : Investigations into cascade reactions involving primary amine and propargylic alcohol in the presence of Lewis acid can provide insights into the formation of complex structures like 1,2-dihydropyridines. This knowledge could be applied to the development of new chemical processes involving this compound (Guangwei Yin et al., 2013).
Radiofluorination for PET Imaging : The compound this compound is structurally related to [18 F]MK-6240, used in positron emission tomography (PET) imaging for detecting neurofibrillary tangles in human brains. This application in medical imaging highlights the potential of related compounds in diagnostic technologies (T. Collier et al., 2017).
Safety and Hazards
While specific safety and hazard information for 5,6-Difluoropyridin-2-amine is not available, similar compounds like 5-chloro-3,6-difluoropyridin-2-amine have associated hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
5,6-difluoropyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVJOUJYYDNANW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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